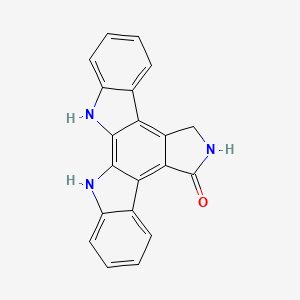

K-252C

Description

6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one has been reported in Nocardiopsis, Streptomyces longisporoflavus, and other organisms with data available.

Properties

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXUTNIFSHFQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017989 | |

| Record name | Staurosporine aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85753-43-1 | |

| Record name | Staurosporinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Staurosporine aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K252c | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STAUROSPORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

K-252c: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252c, also known as staurosporine aglycone, is a naturally occurring indolocarbazole alkaloid first isolated from the culture broth of Nocardiopsis sp.[1] It belongs to the same family as the well-known broad-spectrum protein kinase inhibitor, staurosporine. While sharing the same core indolo[2,3-a]carbazole chromophore, this compound, as the aglycone of staurosporine, exhibits a distinct inhibitory profile. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, the signaling pathways it modulates, and the experimental approaches used to elucidate its function.

Core Mechanism of Action: Protein Kinase Inhibition

The primary mechanism of action of this compound is the inhibition of a range of protein kinases. Like other staurosporine analogs, it is believed to act as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase catalytic domain. This prevents the transfer of a phosphate group from ATP to the protein substrate, thereby blocking the downstream signaling cascade.

Primary Kinase Targets

This compound is a potent inhibitor of several serine/threonine and tyrosine kinases. Its principal targets include:

-

Protein Kinase C (PKC): this compound is a well-documented inhibitor of PKC.[1] It exhibits micromolar to submicromolar inhibitory activity against various PKC isozymes.[1]

-

Tropomyosin receptor kinase A (TrkA): this compound and its analogs are known to inhibit the neurotrophin signaling pathway by directly targeting the TrkA receptor tyrosine kinase.[2] This inhibition can block the cellular actions of Nerve Growth Factor (NGF).

Quantitative Inhibitory Profile

The inhibitory potency of this compound against various kinases has been determined in numerous studies. The following table summarizes the available quantitative data (IC50 values), providing a snapshot of its selectivity profile.

| Kinase Target | IC50 (µM) | Notes | Reference |

| Protein Kinase C (PKC) (rat brain) | 0.214 | Original finding. | [1] |

| Protein Kinase C (PKC) | 0.68 | Confirmation of inhibitory activity. | [1] |

| Protein Kinase C (PKC) | 2.45 | Determined in a separate study. | [1] |

| Protein Kinase A (PKA) | ~25.7 | Approximately 10-fold less potent than against PKC. | [1] |

| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Potent inhibitor | Specific IC50 not consistently reported, but noted as a target. | [1] |

| Myosin Light Chain Kinase (MLCK) | Inhibitor | Specific IC50 not consistently reported. | [1] |

| cGMP-dependent protein kinase (PKG) | Inhibitor | Specific IC50 not consistently reported. | [1] |

Signaling Pathway Modulation

By inhibiting key kinases, this compound disrupts critical cellular signaling pathways involved in cell growth, differentiation, and survival.

Inhibition of the Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that play a central role in various signal transduction cascades. Upon activation by diacylglycerol (DAG) and Ca2+, PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses. This compound, by inhibiting PKC, can block these downstream events.

Inhibition of the TrkA Signaling Pathway

The TrkA receptor is a receptor tyrosine kinase that is activated by Nerve Growth Factor (NGF). The binding of NGF to TrkA leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal survival and differentiation. This compound directly inhibits the kinase activity of TrkA, thereby blocking these neurotrophic signals.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of biochemical and cellular assays.

In Vitro Kinase Assay (General Protocol)

In vitro kinase assays are essential for determining the direct inhibitory effect of this compound on purified kinases and for calculating IC50 values. A common method is the radiometric filter binding assay.

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific substrate peptide by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Purified kinase (e.g., PKC, TrkA)

-

Specific substrate peptide

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (containing MgCl₂, ATP, and other necessary cofactors)

-

Phosphocellulose filter paper

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate peptide, and kinase buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filter papers using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cellular Assay: Western Blotting for Phospho-Protein Levels

Cell-based assays are crucial to confirm that this compound can inhibit its target kinases within a cellular context and to study its effects on downstream signaling events. Western blotting is a widely used technique to assess the phosphorylation state of specific proteins.

Principle: This method uses phospho-specific antibodies to detect the phosphorylated form of a target protein in cell lysates. A decrease in the level of the phosphorylated protein in the presence of this compound indicates inhibition of the upstream kinase.

Materials:

-

Cell line of interest (e.g., PC12 cells for TrkA signaling)

-

This compound

-

Cell culture medium and reagents

-

Stimulating agent (e.g., NGF for TrkA activation)

-

Lysis buffer

-

Primary antibodies (phospho-specific and total protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specific duration.

-

Stimulate the cells with the appropriate agonist (e.g., NGF) to activate the signaling pathway of interest.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody (e.g., anti-phospho-TrkA).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of the phosphorylated protein.

Experimental Workflow for Kinase Inhibitor Characterization

The characterization of a kinase inhibitor like this compound typically follows a structured workflow, moving from initial screening to detailed mechanistic studies.

References

K-252c as a Protein Kinase C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252c, an aglycone of staurosporine, is a member of the indolocarbazole family of alkaloids.[1] While its counterparts, staurosporine, K-252a, and K-252b, exhibit more potent inhibitory activities, this compound is a recognized inhibitor of Protein Kinase C (PKC) with activity in the low micromolar to nanomolar range.[1][2] This technical guide provides an in-depth overview of this compound's function as a PKC inhibitor, including its mechanism of action, inhibitory constants, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of cell signaling, pharmacology, and drug development in their investigation and application of this compound.

Introduction to this compound and Protein Kinase C

This compound is a naturally derived indolocarbazole that has garnered interest for its inhibitory effects on various protein kinases, most notably Protein Kinase C.[1] PKC represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as gene expression, cell proliferation, and apoptosis.[3] The PKC family is categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3] The ability to modulate PKC activity is of significant interest in both basic research and therapeutic development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Protein Kinase C.[4][5] This mechanism of action is characteristic of many indolocarbazole-based kinase inhibitors. By binding to the ATP-binding pocket of the PKC catalytic domain, this compound prevents the binding of ATP, the phosphate donor, thereby inhibiting the phosphorylation of PKC substrates. Kinetic studies of related indolocarbazoles have shown that this inhibition can be complex, sometimes exhibiting characteristics that are not purely competitive with respect to the protein substrate.[6][7]

Quantitative Data: Inhibitory Activity of this compound

| Parameter | Value | Source(s) |

| IC50 (PKC, mixed isozymes) | 214 nM | [2] |

| IC50 (PKC, mixed isozymes) | 680 nM | [1] |

| IC50 (PKC, mixed isozymes) | 2.45 µM | [1] |

Note: One study has indicated that this compound exhibits micromolar and submicromolar inhibitory activity against seven different PKC isoenzymes, though specific values were not provided.[1]

This compound also demonstrates activity against other protein kinases, highlighting a degree of non-selectivity.

| Kinase | Inhibitory Activity | Source(s) |

| Protein Kinase A (PKA) | ~10-fold less potent inhibition than against PKC | [1] |

| Ca2+/calmodulin kinase II | Potent inhibitor | [1] |

| Myosin light chain kinase | Inhibitor | [1] |

| cGMP-dependent protein kinase (PKG) | Inhibitor | [1] |

Furthermore, this compound has been observed to inhibit certain non-kinase enzymes, such as β-lactamase, chymotrypsin, and malate dehydrogenase.[1]

Experimental Protocols: In Vitro PKC Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against Protein Kinase C in an in vitro setting. This protocol is a composite based on standard kinase assay methodologies and should be optimized for specific laboratory conditions and reagents.[8][9][10]

4.1. Materials and Reagents

-

Purified, active Protein Kinase C (specific isozyme or mixed preparation)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

PKC substrate (e.g., a specific peptide substrate or histone H1)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate concentrations of CaCl₂ and phospholipids like phosphatidylserine and diacylglycerol for conventional and novel PKCs)

-

Stop solution (e.g., EDTA solution to chelate Mg²⁺, or phosphoric acid)

-

96-well microplate

-

Apparatus for detecting phosphorylation (e.g., scintillation counter for radioactive assays, or a microplate reader for colorimetric or fluorescence-based assays)

4.2. Assay Procedure

-

Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase reaction buffer to achieve a range of final concentrations for IC50 determination. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Reaction Setup: In a 96-well microplate, add the following components in order:

-

Kinase reaction buffer

-

PKC substrate

-

Diluted this compound or vehicle control

-

Purified PKC enzyme

-

-

Pre-incubation: Gently mix the components and pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.

-

Terminate Reaction: Stop the reaction by adding the stop solution.

-

Detection: Determine the extent of substrate phosphorylation using an appropriate method. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and quantifying the radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the specific detection reagents.

-

Data Analysis: Calculate the percentage of PKC inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

5.1. Signaling Pathway

Caption: Canonical PKC signaling pathway and the point of inhibition by this compound.

5.2. Experimental Workflow

Caption: Workflow for an in vitro PKC inhibition assay using this compound.

5.3. Selectivity Profile

References

- 1. biolinks.co.jp [biolinks.co.jp]

- 2. K-252b, c and d, potent inhibitors of protein kinase C from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

K-252c: A Technical Guide to its Role in Neurotrophin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252c, an indolocarbazole alkaloid, has garnered significant interest within the scientific community for its potent and selective inhibition of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors. This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on critical downstream signaling cascades, and detailed experimental protocols for its application in research settings. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in neurobiology research and the development of novel therapeutics targeting neurotrophin pathways.

Core Mechanism of Action: Inhibition of Trk Receptor Tyrosine Kinases

Neurotrophins, a family of growth factors including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), exert their diverse effects on neuronal survival, differentiation, and synaptic plasticity through binding to and activating their respective Trk receptors: TrkA, TrkB, and TrkC. This activation triggers the intrinsic tyrosine kinase activity of the receptors, leading to autophosphorylation and the initiation of downstream intracellular signaling cascades.

This compound and its analogues, such as K-252a, function as potent ATP-competitive inhibitors of the Trk receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, thereby preventing the subsequent recruitment and activation of downstream signaling molecules. This targeted inhibition makes this compound a valuable tool for dissecting the intricate roles of Trk signaling in various physiological and pathological processes.

Quantitative Data: Inhibitory Potency of K-252 Analogues

| Kinase | IC50 (nM) |

| TrkA | ~3 |

| Protein Kinase C (PKC) | ~20 |

| Protein Kinase A (PKA) | ~25 |

| Ca2+/calmodulin-dependent protein kinase II | ~25 |

Note: The IC50 values presented are for K-252a and serve as an approximation for the potency of this compound. Actual values for this compound may vary.

Impact on Downstream Signaling Pathways

The inhibition of Trk receptor activation by this compound has profound effects on the key signaling pathways that mediate the biological functions of neurotrophins. These include the Ras/MAPK, PI3K/Akt, and NF-κB pathways.

The Ras/MAPK Pathway

The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for neuronal differentiation, neurite outgrowth, and survival. Upon Trk receptor activation, adaptor proteins such as Shc and Grb2 are recruited, leading to the activation of the small G-protein Ras. This initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate gene expression. This compound, by blocking the initial Trk autophosphorylation, effectively abrogates the activation of this entire cascade.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical mediator of cell survival and growth. Activated Trk receptors recruit and activate PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis. This compound's inhibition of Trk receptors prevents the activation of PI3K and the subsequent pro-survival signaling through Akt.

The Cellular Targets of K-252c: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252c, also known as staurosporine aglycone, is a metabolite produced by various actinomycete species. It belongs to the indolocarbazole class of alkaloids, a group of compounds renowned for their potent biological activities.[1] As a cell-permeable compound, this compound has garnered significant interest within the research community for its ability to modulate key cellular signaling pathways through the inhibition of a range of protein kinases and other enzymes. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further investigation and drug development efforts.

Core Cellular Targets: A Quantitative Overview

This compound is a broad-spectrum inhibitor, primarily targeting serine/threonine protein kinases. Its inhibitory activity extends to several key regulators of cellular processes. Furthermore, studies have revealed its capacity to inhibit certain non-kinase enzymes. The following tables summarize the quantitative data available for the primary cellular targets of this compound.

Protein Kinase Inhibition

| Target Enzyme | IC50 (µM) | Source(s) |

| Protein Kinase C (PKC) | 0.214 - 2.45 | [2][3] |

| Protein Kinase A (PKA) | 25.7 | [4] |

| Ca2+/calmodulin kinase II (CaMKII) | General Inhibition Reported | [2] |

| Myosin Light Chain Kinase (MLCK) | General Inhibition Reported | [2] |

| cGMP-dependent Protein Kinase (PKG) | General Inhibition Reported | [2] |

Non-Kinase Enzyme Inhibition

| Target Enzyme | IC50 (µM) | Source(s) |

| β-Lactamase | 8 | [4][5] |

| Chymotrypsin | 10 | [4][5] |

| Malate Dehydrogenase | 8 | [4][5] |

Tropomyosin Receptor Kinase (Trk) Inhibition

This compound and its analogs are known to be potent inhibitors of the Trk family of neurotrophin receptors.[6] While specific IC50 values for this compound are not extensively reported, its inhibitory action is characterized by the prevention of receptor autophosphorylation, a critical step in the activation of downstream signaling cascades.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on its primary targets has significant implications for several critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention by this compound.

Protein Kinase C (PKC) Signaling Pathway

The PKC family of kinases are central regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound's inhibition of PKC disrupts the downstream signaling cascade.

Caption: this compound inhibits the activity of Protein Kinase C (PKC).

Tropomyosin Receptor Kinase (Trk) Signaling Pathway

Trk receptors are crucial for neuronal survival, differentiation, and synaptic plasticity. This compound's interference with Trk autophosphorylation blocks the initiation of these vital signaling events.

Caption: this compound inhibits the autophosphorylation of Trk receptors.

Detailed Methodologies for Key Experiments

The determination of the inhibitory activity of this compound against its various targets relies on specific and robust experimental protocols. The following sections provide detailed methodologies for assays commonly used to characterize the interaction of this compound with its primary targets.

Protein Kinase C (PKC) Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PKC.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

-

[γ-³²P]ATP

-

Phosphocellulose paper (e.g., P81)

-

Scintillation counter and scintillation fluid

-

Stopping solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Lactamase Inhibition Assay

This spectrophotometric assay measures the inhibition of β-lactamase activity using a chromogenic substrate.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (chromogenic substrate) stock solution

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 486 nm

Procedure:

-

Prepare a reaction mixture in a microplate well containing the assay buffer and varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the β-lactamase enzyme to each well and pre-incubate at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the nitrocefin substrate.

-

Immediately measure the change in absorbance at 486 nm over time in a kinetic mode. The hydrolysis of nitrocefin results in a color change.

-

Determine the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Calculate the percentage of inhibition and the IC50 value as described for the PKC assay.

Chymotrypsin Inhibition Assay

This assay determines the inhibitory effect of this compound on the proteolytic activity of chymotrypsin.

Materials:

-

Purified chymotrypsin enzyme

-

Chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 405 nm

Procedure:

-

In a microplate, combine the assay buffer and varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the chymotrypsin enzyme and pre-incubate at 37°C for a specified time.

-

Initiate the reaction by adding the chymotrypsin substrate.

-

Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition and the IC50 value.

Malate Dehydrogenase Inhibition Assay

This assay measures the inhibition of malate dehydrogenase by monitoring the oxidation of NADH.

Materials:

-

Purified malate dehydrogenase enzyme

-

Oxaloacetate substrate

-

NADH

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the malate dehydrogenase enzyme and incubate for a short period.

-

Initiate the reaction by adding oxaloacetate.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

-

Determine the initial reaction velocity from the linear phase of the reaction.

-

Calculate the percentage of inhibition and the IC50 value.

Experimental Workflow for Target Inhibition Screening

The following diagram illustrates a general workflow for screening and characterizing the inhibitory activity of a compound like this compound against a panel of cellular targets.

Caption: A typical workflow for characterizing an inhibitor.

Conclusion

This compound is a versatile molecular probe and a potential therapeutic lead that exerts its biological effects through the inhibition of a range of cellular targets. Its primary targets are protein kinases, most notably Protein Kinase C, which positions it as a significant modulator of cellular signaling. Furthermore, its activity against Trk receptors and a selection of non-kinase enzymes highlights its broad-spectrum inhibitory profile. The quantitative data, signaling pathway diagrams, and detailed experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the cellular targets of this compound is paramount for the design of more selective and potent inhibitors and for the exploration of their full therapeutic potential.

References

- 1. This compound [shop.labclinics.com]

- 2. biolinks.co.jp [biolinks.co.jp]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. K252c | PKC inhibitor | Hello Bio [hellobio.com]

- 6. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to K-252c: The Aglycone Core of Staurosporine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of K-252c, a pivotal molecule in kinase inhibitor research. As the aglycone of the potent, broad-spectrum kinase inhibitor staurosporine, this compound serves as both a valuable research tool and a foundational scaffold for the development of novel therapeutics. This document details its chemical nature, mechanism of action, biological activity, and the experimental protocols used for its characterization.

Introduction: Unveiling the Core Structure

This compound, also known as staurosporinone, is a naturally occurring indolocarbazole alkaloid first isolated from the culture broths of Nocardiopsis sp.[1][2]. It is structurally defined as the aglycone (non-sugar component) of staurosporine, a well-known and potent inhibitor of a wide array of protein kinases[3][4]. In the natural biosynthetic pathway, this compound is the direct precursor to staurosporine, which is formed by the glycosylation of the this compound core[4]. The inhibitory activity of this class of molecules resides in the rigid indolocarbazole moiety, making this compound a subject of significant interest for understanding the fundamental structure-activity relationships of kinase inhibition[3].

References

- 1. The total synthesis of this compound (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]

- 2. K-252b, c AND d, POTENT INHIBITORS OF PROTEIN KINASE C FROM MICROBIAL ORIGIN [jstage.jst.go.jp]

- 3. biolinks.co.jp [biolinks.co.jp]

- 4. Staurosporine - Wikipedia [en.wikipedia.org]

K-252c: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252c, an indolocarbazole alkaloid and the aglycone of staurosporine, is a potent, cell-permeable inhibitor of a variety of protein kinases.[1] Primarily recognized for its significant inhibition of Protein Kinase C (PKC), this compound also demonstrates activity against other serine/threonine and tyrosine kinases, albeit with varying degrees of potency. This technical guide provides an in-depth overview of the biological activity of this compound, detailing its mechanism of action, impact on critical signaling pathways, and its functional consequences in cellular processes such as apoptosis and cell adhesion. Quantitative data on its inhibitory profile are presented, alongside detailed protocols for key experimental assays and visual representations of the signaling pathways it modulates.

Introduction

This compound belongs to the K-252 family of microbial alkaloids, which are known for their diverse biological activities, including antifungal, antimicrobial, and antitumor properties.[1] Structurally, it is the aglycone of staurosporine, lacking the sugar moiety.[1] Its primary mechanism of action is the inhibition of protein kinases by competing with ATP for binding to the catalytic domain.[2] This broad-spectrum inhibitory activity has made this compound and its analogues valuable tools for studying cellular signaling and has positioned them as potential scaffolds for the development of more selective kinase inhibitors for therapeutic applications.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of protein kinases. The indolocarbazole core structure is crucial for this activity, as it mimics the purine ring of ATP, allowing it to bind to the ATP-binding site within the catalytic domain of kinases.[2] While it is a potent inhibitor of a range of kinases, its selectivity profile is a key consideration for its experimental application.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against various protein kinases is summarized in the table below. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

| Kinase Target | Reported IC50 Values (µM) | Reference(s) |

| Protein Kinase C (PKC) | 0.214, 0.68, 2.45 | [1] |

| Protein Kinase A (PKA) | ~10-fold less potent than PKC | [1] |

| cGMP-dependent protein kinase (PKG) | Inhibition reported | [1] |

| Ca2+/calmodulin kinase II | Potent inhibition reported | [1] |

| Myosin light chain kinase (MLCK) | Inhibition reported | [1] |

Key Signaling Pathways Modulated by this compound

This compound's broad kinase inhibitory profile allows it to interfere with multiple critical signaling pathways. The two most well-documented pathways are the Protein Kinase C (PKC) signaling cascade and the neurotrophin signaling pathway mediated by Tropomyosin receptor kinases (Trk).

Inhibition of the Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that play a central role in transducing signals involved in cell proliferation, differentiation, apoptosis, and cell adhesion. This compound is a potent inhibitor of PKC.[1] By blocking PKC activity, this compound can disrupt the downstream phosphorylation of numerous substrate proteins, leading to various cellular responses.

Interference with Neurotrophin Signaling via Trk Receptors

Neurotrophins are a family of growth factors essential for the survival, development, and function of neurons. They exert their effects by binding to and activating Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). K-252 compounds, including this compound, are known to inhibit the tyrosine kinase activity of Trk receptors.[3] This inhibition blocks the downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal survival and differentiation.

Biological Functions and Cellular Effects

The inhibition of key signaling pathways by this compound translates into several observable cellular effects.

-

Induction of Apoptosis: this compound and its parent compound, staurosporine, are well-established inducers of apoptosis in various cell types. The mechanism is complex and can involve both caspase-dependent and -independent pathways. Inhibition of pro-survival kinases like PKC and Akt can tip the cellular balance towards apoptosis.

-

Inhibition of Cell Adhesion: this compound has been shown to inhibit the cell adhesion of certain cell lines, such as EL-4 and IL-2.[1] This effect is likely mediated through the inhibition of PKC isoforms that are involved in regulating the function of adhesion molecules.

-

Antitumor Activity: The pro-apoptotic and anti-proliferative effects of this compound contribute to its observed antitumor properties.

-

Antifungal and Antimicrobial Effects: The broader family of K-252 alkaloids exhibits antifungal and antimicrobial activities, although this is a less explored area for this compound specifically.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protein Kinase C (PKC) Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against PKC.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

-

[γ-³²P]ATP

-

Phosphatidylserine and diacylglycerol (for PKC activation)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, phosphatidylserine, and diacylglycerol.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding purified PKC enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Neutrophil Adhesion Assay

This protocol outlines a method to assess the effect of this compound on neutrophil adhesion.

Materials:

-

Isolated human neutrophils

-

Endothelial cells (e.g., HUVECs) cultured in multi-well plates

-

This compound stock solution (in DMSO)

-

Fluorescent label for neutrophils (e.g., Calcein-AM)

-

Appropriate cell culture medium

-

Fluorescence plate reader

Procedure:

-

Culture endothelial cells to confluence in multi-well plates.

-

Isolate neutrophils from fresh human blood.

-

Label the neutrophils with a fluorescent dye according to the manufacturer's instructions.

-

Pre-treat the labeled neutrophils with various concentrations of this compound or DMSO for a specified time.

-

Add the pre-treated neutrophils to the endothelial cell monolayers.

-

Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

-

Gently wash the wells to remove non-adherent neutrophils.

-

Quantify the number of adherent neutrophils by measuring the fluorescence intensity in each well using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition for each this compound concentration.

K-562 Cell Culture and Bleb Assay (General Apoptosis Morphology)

Materials:

-

K-562 cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound stock solution (in DMSO)

-

Apoptosis-inducing agent (e.g., staurosporine as a positive control)

-

Microscopy slides and coverslips

-

Fluorescence microscope

-

Apoptosis staining reagents (e.g., Annexin V-FITC and Propidium Iodide)

Procedure:

-

Culture K-562 cells in suspension in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed the cells at a desired density in multi-well plates.

-

Treat the cells with various concentrations of this compound, a positive control for apoptosis, or DMSO for a specified time course (e.g., 6, 12, 24 hours).

-

At each time point, harvest a small aliquot of cells.

-

Observe the cells under a phase-contrast microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, rounding, and membrane blebbing.

-

For quantitative analysis, stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.

Conclusion

This compound is a valuable pharmacological tool for the study of protein kinase-mediated signaling pathways. Its potent inhibitory activity against PKC and Trk receptors, leading to the induction of apoptosis and modulation of cell adhesion, underscores its potential as a lead compound in drug discovery, particularly in the areas of oncology and neurobiology. This technical guide provides a comprehensive overview of the current knowledge of this compound's biological activity and function, offering researchers, scientists, and drug development professionals a foundational resource for their work with this important indolocarbazole alkaloid. Further research into the specific downstream targets of this compound and the development of more selective analogues will continue to refine our understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

K-252c: A Technical Guide to its Application as a Signaling Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252c, also known as staurosporinone, is a naturally occurring indolocarbazole alkaloid first isolated from the culture broth of Nocardiopsis sp.[1] As an aglycone of staurosporine, it shares the core indolo[2,3-a]carbazole chromophore responsible for the biological activity of this class of compounds.[1] While its analogues, K-252a and K-252b, exhibit higher inhibitory activities, this compound has demonstrated efficacy in the low micromolar range, making it a valuable tool compound for studying various signaling pathways.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in cell signaling research.

Mechanism of Action and Target Profile

This compound functions primarily as a cell-permeable protein kinase inhibitor.[1] Its inhibitory activity is concentrated on the indolocarbazole moiety, which competes with ATP for the binding site on various kinases. While it is often categorized as a Protein Kinase C (PKC) inhibitor, it exhibits a broader spectrum of activity against several serine/threonine and tyrosine kinases.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against a range of kinases and other enzymes. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

| Target Enzyme | IC50 (µM) | Reference |

| Protein Kinase C (PKC) | 0.214 | [2] |

| Protein Kinase C (PKC) | 0.68 | [1] |

| Protein Kinase C (PKC) | 2.45 | [1] |

| Protein Kinase A (PKA) | ~2.45 (10-fold less potent than against PKC) | [1] |

| β-lactamase | 8 | [1] |

| Chymotrypsin | 10 | [1] |

| Malate Dehydrogenase | 8 | [1] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to be a modulator of several critical signaling pathways, primarily through its inhibition of key protein kinases.

Protein Kinase C (PKC) Signaling Pathway

The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound is a well-documented inhibitor of PKC.[1]

Neurotrophin-Trk Signaling Pathway

Neurotrophins are a family of growth factors that regulate the development, survival, and function of neurons. They exert their effects by binding to Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases. This compound and its analogs are known to inhibit the kinase activity of Trk receptors.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound can be utilized as a tool compound.

Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a radiometric filter-binding assay to measure the inhibition of PKC activity by this compound.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

-

Lipid activator (e.g., Phosphatidylserine and Diacylglycerol)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, lipid activator, and PKC substrate peptide.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with solvent only.

-

Initiate the kinase reaction by adding purified PKC enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the P81 papers using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each concentration of this compound and determine the IC50 value.

Trk Receptor Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to assess the inhibitory effect of this compound on Trk receptor tyrosine kinase activity.

Materials:

-

Recombinant Trk kinase domain (e.g., TrkA, TrkB, or TrkC)

-

Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase buffer and the tyrosine kinase substrate.

-

Add serial dilutions of this compound to the reaction mixture, including a vehicle control.

-

Start the reaction by adding the recombinant Trk kinase domain and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified duration (e.g., 15-30 minutes).

-

Terminate the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins and the phosphorylated substrate.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters to remove unincorporated radiolabeled ATP.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the percentage of Trk kinase inhibition at each this compound concentration and calculate the IC50.

Cell-Based Apoptosis Assay

This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to measure this compound-induced apoptosis.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a desired period (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells promptly using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Antiviral Plaque Reduction Assay (Human Cytomegalovirus - HCMV)

This protocol describes a method to evaluate the antiviral activity of this compound against HCMV.

Materials:

-

Human foreskin fibroblast (HFF) cells

-

HCMV stock

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

Formalin (for fixing)

Procedure:

-

Plate HFF cells in multi-well plates to form a confluent monolayer.

-

Infect the cell monolayers with a known titer of HCMV for a 1-2 hour adsorption period.

-

Remove the virus inoculum and wash the cells.

-

Add an overlay medium containing different concentrations of this compound. Include a no-drug control.

-

Incubate the plates for 7-14 days to allow for plaque formation.

-

Fix the cells with formalin.

-

Stain the cells with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the control and determine the EC50 (50% effective concentration).

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for investigating the inhibitory effects of a compound like this compound on a specific kinase and its downstream cellular consequences.

Conclusion

This compound is a versatile and potent tool compound for the investigation of various signaling pathways. Its well-characterized inhibitory activity against PKC and Trk receptors, coupled with its effects on apoptosis and viral replication, makes it a valuable asset for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a laboratory setting. As with any kinase inhibitor, it is crucial to consider its potential off-target effects and to use appropriate controls to ensure the validity of experimental findings.

References

Methodological & Application

Application Notes and Protocols for Apoptosis Assay Using K-252c

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252c, an aglycone of staurosporine, is a potent, cell-permeable protein kinase inhibitor that has been shown to induce apoptosis in various cell lines, including leukemia cells.[1] Its mechanism of action involves the inhibition of a broad range of protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), Pim kinases, and Tyrosine Kinase (Trk) receptors.[1][2][3] This application note provides a detailed protocol for utilizing this compound to induce and quantify apoptosis in cultured cells, along with data presentation guidelines and a summary of the underlying signaling pathways.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the inhibition of key survival signaling pathways. By blocking the activity of protein kinases such as PKC and Pim kinases, this compound can disrupt downstream signaling cascades that promote cell survival and proliferation.[1][3] Inhibition of these kinases can lead to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on key protein kinases and provide a general guideline for concentrations and time points used to induce apoptosis, based on data for this compound and the closely related compound, staurosporine. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Table 1: Inhibitory Activity of this compound against Protein Kinases

| Target Kinase | IC50 (µM) | Reference |

| Protein Kinase C (PKC) | 2.45 | [2] |

| Protein Kinase A (PKA) | 25.7 | [2] |

Table 2: General Guidelines for this compound Concentration and Incubation Time for Apoptosis Induction (Based on this compound and Staurosporine Data)

| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Apoptosis Detection Method |

| Human Leukemia (e.g., K562) | 1 - 10 | 12 - 48 | Annexin V/PI Staining, Caspase-3 Activity |

| Human Colon Adenocarcinoma | 0.1 - 1 | 24 - 48 | DNA Laddering, Flow Cytometry (Sub-G1) |

| Neuronal Cells | 0.03 - 0.1 | 24 | Chromatin Condensation, DNA Laddering |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6]

-

Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a stock solution of 1 to 10 mM. For example, to make a 10 mM stock solution (Molecular Weight of this compound is 311.34 g/mol ), dissolve 3.11 mg of this compound in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.[7] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent toxicity.[7]

Protocol for Induction of Apoptosis in Suspension Leukemia Cells (e.g., K562)

-

Cell Seeding: Seed logarithmically growing leukemia cells (e.g., K562) in a 6-well plate at a density of 2 x 10^5 cells/mL in a final volume of 2 mL of complete culture medium.

-

Treatment: Prepare working solutions of this compound by diluting the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 10 µM. Add the appropriate volume of the this compound working solution to the cell culture wells. Include a vehicle control well treated with the same final concentration of DMSO.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 12, 24, or 48 hours.

Protocol for Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Following the incubation period with this compound, transfer the cells from each well to a 1.5 mL microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.

-

Washing: Carefully aspirate the supernatant and wash the cells twice with 1 mL of cold phosphate-buffered saline (PBS). Centrifuge at 300 x g for 5 minutes after each wash.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol for Caspase-3 Activity Assay

Activation of caspase-3 is a key event in the execution phase of apoptosis.[8]

-

Cell Lysis: After treatment with this compound, harvest the cells and wash them with cold PBS. Lyse the cells using a lysis buffer compatible with caspase activity assays.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Caspase-3 Activity Measurement: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. In a 96-well plate, add an equal amount of protein from each sample to the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

-

Incubation and Reading: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated samples compared to the vehicle control.

Visualization of Pathways and Workflows

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for this compound apoptosis assay.

References

- 1. biolinks.co.jp [biolinks.co.jp]

- 2. apexbt.com [apexbt.com]

- 3. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation and Denitrosylation of Procaspase-3 in KA-induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

Application Notes: Utilizing K-252c in Neurite Outgrowth Assays

References

- 1. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of chemical compounds that inhibit neurite outgrowth using GFP-labeled iPSC-derived human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. K-252a and staurosporine selectively block autophosphorylation of neurotrophin receptors and neurotrophin-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: K-252c in the Study of Neuronal Signaling and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252c, also known as staurosporine aglycone, is a member of the K-252 family of alkaloids derived from microbial cultures.[1][2] While structurally related to potent kinase inhibitors like staurosporine and K-252a, it is crucial for researchers to understand that this compound itself does not typically induce neuronal differentiation.[3] Instead, the K-252 family of compounds, particularly K-252a, are widely utilized as potent inhibitors of neurotrophin signaling pathways, primarily through the inhibition of Tropomyosin receptor kinase (Trk) family receptors.[4][5][6] These application notes provide a comprehensive overview of the use of this compound and its analogs as research tools to dissect neurotrophin signaling cascades, rather than as agents to promote neuronal differentiation.

Mechanism of Action: Inhibition of Trk Receptor Phosphorylation

The primary mechanism of action for the K-252 compounds, including K-252a, is the inhibition of protein kinases.[4] Specifically, K-252a has been demonstrated to be a potent and selective inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[5] Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to their respective Trk receptors, leading to receptor dimerization and autophosphorylation on specific tyrosine residues.[7] This phosphorylation event initiates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival, proliferation, and differentiation.[7][8]

K-252a acts as a competitive inhibitor with respect to ATP at the kinase domain of the Trk receptor, thereby blocking the initial autophosphorylation event.[9] This inhibition is highly specific for Trk kinases, with minimal effect on other receptor tyrosine kinases such as those for EGF and PDGF at similar concentrations.[5][10] By preventing Trk activation, K-252a effectively blocks the biological actions of neurotrophins, including NGF-induced neurite outgrowth in PC12 cells.[6][11][12]

While this compound's specific inhibitory activity is less extensively documented in readily available literature, its structural similarity to K-252a and staurosporine suggests a role as a kinase inhibitor. However, studies have shown that unlike staurosporine, this compound does not induce morphological changes associated with neuronal differentiation in cell lines such as RGC-5.[3] This makes it a potentially useful negative control in differentiation experiments.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of K-252a against various kinases, providing a reference for its potency and selectivity. This data is primarily for K-252a, the most studied compound of the family for Trk inhibition.

| Target Kinase | IC₅₀ | Cell Line / System | Reference |

| Trk A | 3 nM | In vitro kinase assay | [5][13] |

| Trk B | Inh. | In vitro kinase assay | [5] |

| Trk C | Inh. | In vitro kinase assay | [5] |

| CaM Kinase | 1.8 nM | In vitro kinase assay | [14] |

| Phosphorylase Kinase | 1.7 nM | In vitro kinase assay | [14] |

| Serine/Threonine Kinases | 10-30 nM | In vitro kinase assay | [5][14] |

Note: "Inh." indicates that inhibition was observed, but a specific IC₅₀ value was not provided in the referenced abstract.

Experimental Protocols

Protocol 1: Inhibition of NGF-Induced Neurite Outgrowth in PC12 Cells

This protocol describes how to use a K-252 compound (e.g., K-252a as a potent example, or this compound as a potential negative control) to study the role of Trk signaling in neuronal differentiation.

Materials:

-

PC12 cells

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

K-252a or this compound (stock solution in DMSO)

-

Poly-L-lysine coated cell culture plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding:

-

Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

-

Seed PC12 cells onto poly-L-lysine coated plates at a density that allows for clear visualization of individual cells and their processes (e.g., 1 x 10⁵ cells/well in a 6-well plate).

-

Allow cells to adhere for 24 hours.

-

-

Inhibitor Pre-treatment:

-

Prepare working solutions of K-252a or this compound in culture medium. A final concentration of 200 nM for K-252a is effective for inhibiting NGF-induced responses.[12] For this compound, a similar or higher concentration range can be tested. A vehicle control (DMSO) must be included.

-

Aspirate the medium from the cells and replace it with a medium containing the desired concentration of the inhibitor or vehicle.

-

Incubate for 1-2 hours at 37°C.

-

-

Neurotrophin Stimulation:

-

Add NGF to the culture medium to a final concentration of 50 ng/mL.

-

Continue to incubate the cells at 37°C.

-

-

Analysis of Neurite Outgrowth:

-

Observe the cells at 24, 48, and 72 hours for the presence of neurites.

-

Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than two cell body diameters.

-

Capture images for documentation.

-

Expected Results:

-

NGF + Vehicle: Significant neurite outgrowth.

-

NGF + K-252a: Inhibition of neurite outgrowth.[11]

-

NGF + this compound: Likely no significant neurite outgrowth, similar to vehicle-only controls, as it does not induce differentiation on its own.[3]

-

Vehicle only: No neurite outgrowth.

Visualizations

Caption: Neurotrophin signaling pathway and the inhibitory action of K-252 compounds.

Caption: Workflow for testing the inhibitory effect of this compound on NGF-induced neurite outgrowth.

References

- 1. K252a and staurosporine microbial alkaloid toxins as prototype of neurotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuronal Differentiation by Analogs of Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Neurotrophin signaling through tropomyosin receptor kinases contributes to the survival and proliferation of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. K252a - Wikipedia [en.wikipedia.org]

K-252c: Application Notes and Protocols for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252c, a staurosporine aglycone, is a member of the indolocarbazole family of alkaloids. While extensively studied for its potent protein kinase inhibitory activities, particularly against protein kinase C (PKC), its application in antiviral research is a growing field of interest. This document provides detailed application notes and experimental protocols for utilizing this compound in virology studies, with a primary focus on its activity against Human Cytomegalovirus (HCMV).

Antiviral Spectrum and Mechanism of Action

This compound has demonstrated significant antiviral activity, primarily against Human Cytomegalovirus (HCMV), including strains resistant to ganciclovir (GCV).[1] The primary mechanism of its anti-HCMV activity is the potent inhibition of the virus-encoded pUL97 protein kinase.[1] This kinase is crucial for several stages of the viral replication cycle.

The pUL97 kinase, a serine/threonine protein kinase, is involved in:

-

Viral Nuclear Egress: pUL97 facilitates the egress of newly formed viral capsids from the host cell nucleus. Inhibition of pUL97 disrupts this process, trapping the capsids within the nucleus and preventing the formation of mature virions.

-

Regulation of Immediate Early (IE) Gene Expression: pUL97 can influence the expression of viral immediate-early genes by disrupting the binding of histone deacetylase 1 (HDAC1) to the major immediate-early promoter (MIEP). This modulation of gene expression is critical for the initiation of the viral replication cascade.

-

Phosphorylation of Viral and Cellular Substrates: pUL97 phosphorylates a number of viral and host proteins, playing a regulatory role in viral DNA replication, cell cycle control, and virion maturation.

While this compound shows strong efficacy against HCMV, studies have indicated that it does not exhibit significant activity against Herpes Simplex Virus (HSV).[1] Research into the broader antiviral spectrum of this compound and other indolocarbazoles is ongoing. Some indolocarbazoles have shown activity against other DNA and RNA viruses, suggesting a potential for broader applications that warrants further investigation.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the antiviral and kinase inhibitory activities of this compound.

| Parameter | Virus/Enzyme | Cell Line/System | Value (µM) | Reference |

| IC50 (Antiviral Activity) | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts | 0.009 - 0.4 | [1] |

| IC50 (pUL97 Autophosphorylation) | Recombinant Vaccinia Virus expressing pUL97 | In vitro kinase assay | 0.0012 - 0.013 | [1] |

| IC50 (pUL97-dependent Ganciclovir Phosphorylation) | Recombinant Vaccinia Virus expressing pUL97 | In vitro kinase assay | 0.05 - 0.26 | [1] |

Experimental Protocols

Focus Reduction Assay for Antiviral Activity Determination

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HCMV by quantifying the reduction in the number of viral infection foci.

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

HCMV stock

-

This compound stock solution (in DMSO)

-

Methylcellulose overlay medium

-

Phosphate Buffered Saline (PBS)

-

Methanol (ice-cold)

-

Primary antibody against a viral immediate-early antigen (e.g., anti-IE1/IE2)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate for the enzyme (e.g., TrueBlue™ Peroxidase Substrate)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HFFs into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept constant and non-toxic to the cells (typically ≤0.5%).

-

Infection: When cells are confluent, remove the growth medium and infect the cells with HCMV at a multiplicity of infection (MOI) that produces well-defined, countable foci (e.g., 100-200 foci per well).

-

Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the serially diluted this compound or control medium to the respective wells.

-

Overlay: Add an equal volume of methylcellulose overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct foci.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for clear focus formation (typically 5-7 days for HCMV).

-

Fixation and Staining:

-

Remove the overlay and wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes.

-

Wash again with PBS.

-

Incubate with the primary antibody for 1 hour at 37°C.

-

Wash three times with PBS.

-

Incubate with the secondary antibody for 1 hour at 37°C.

-

Wash three times with PBS.

-

Add the enzyme substrate and incubate until color development is sufficient.

-

-

Focus Counting: Count the number of stained foci in each well using a light microscope.

-

Data Analysis: Calculate the percentage of focus reduction for each concentration of this compound compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro pUL97 Kinase Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on the kinase activity of pUL97.

Materials:

-

Recombinant pUL97 kinase (e.g., expressed in and purified from baculovirus-infected insect cells)

-